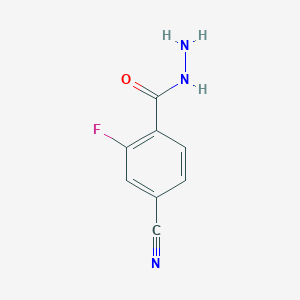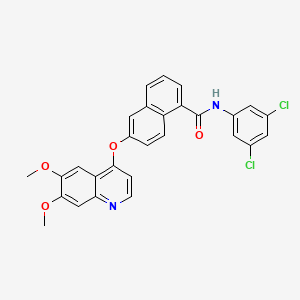![molecular formula C11H13N3O2 B13894941 5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
5-[Methyl(propyl)amino]-2-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(propyl)amino]-2-nitrobenzonitrile is an organic compound with the molecular formula C11H13N3O2. It is a derivative of benzonitrile, featuring a nitro group and an amino group substituted with methyl and propyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propyl)amino]-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of benzonitrile to introduce the nitro group, followed by the substitution of the amino group with methyl and propyl groups. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(propyl)amino]-2-nitrobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Strong acids and bases are used for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-[Methyl(propyl)amino]-2-aminobenzonitrile .
Aplicaciones Científicas De Investigación
5-[Methyl(propyl)amino]-2-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[Methyl(propyl)amino]-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-nitrobenzonitrile: Similar structure but lacks the methyl and propyl substitutions.
2-Nitrobenzonitrile: Lacks the amino group and its substitutions.
5-[Ethyl(methyl)amino]-2-nitrobenzonitrile: Similar structure with different alkyl substitutions on the amino group.
Uniqueness
5-[Methyl(propyl)amino]-2-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-[methyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C11H13N3O2/c1-3-6-13(2)10-4-5-11(14(15)16)9(7-10)8-12/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
CDUBQZYEQFMVHD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)


![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)

![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)


![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)
![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)

